Triptohairic acid

描述

This compound has been reported in Tripterygium wilfordii with data available.

Structure

3D Structure

属性

分子式 |

C21H28O3 |

|---|---|

分子量 |

328.4 g/mol |

IUPAC 名称 |

(4aS,10aS)-6-methoxy-1,4a-dimethyl-7-propan-2-yl-4,9,10,10a-tetrahydro-3H-phenanthrene-2-carboxylic acid |

InChI |

InChI=1S/C21H28O3/c1-12(2)16-10-14-6-7-17-13(3)15(20(22)23)8-9-21(17,4)18(14)11-19(16)24-5/h10-12,17H,6-9H2,1-5H3,(H,22,23)/t17-,21-/m0/s1 |

InChI 键 |

DJRFNRVSOMFEMZ-UWJYYQICSA-N |

手性 SMILES |

CC1=C(CC[C@]2([C@H]1CCC3=CC(=C(C=C32)OC)C(C)C)C)C(=O)O |

规范 SMILES |

CC1=C(CCC2(C1CCC3=CC(=C(C=C32)OC)C(C)C)C)C(=O)O |

产品来源 |

United States |

Foundational & Exploratory

Triptohairic Acid: A Technical Overview of its Chemical Structure, Properties, and Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Abstract

Triptohairic acid is a naturally occurring tricyclic diterpenoid found in the medicinal plant Tripterygium wilfordii, commonly known as "Thunder God Vine." This document provides a comprehensive technical overview of this compound, detailing its chemical structure, physicochemical properties, and known biological activities. It includes a summary of its isolation from its natural source and discusses its potential therapeutic relevance, including its putative interaction with the STAT3 signaling pathway. This guide is intended to serve as a foundational resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug development.

Chemical Structure and Identification

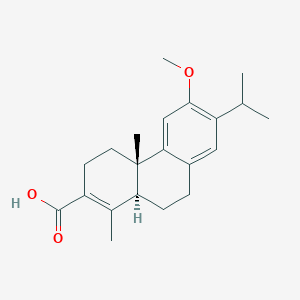

This compound is classified as a tricyclic diterpenoid. Its chemical structure is characterized by a phenanthrene carboxylic acid backbone.

Chemical Identifiers:

-

Molecular Formula: C₂₁H₂₈O₃[1]

-

Molecular Weight: 328.4 g/mol [1]

-

IUPAC Name: (4aS,10aS)-6-methoxy-1,4a-dimethyl-7-propan-2-yl-4,9,10,10a-tetrahydro-3H-phenanthrene-2-carboxylic acid[1]

-

CAS Number: 220209-71-2[1]

-

SMILES: CC1=C(CC[C@]2([C@H]1CCC3=CC(=C(C=C32)OC)C(C)C)C)C(=O)O[1]

-

InChI Key: DJRFNRVSOMFEMZ-UWJYYQICSA-N[1]

The structure of this compound has been elucidated using various spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Physicochemical and Predicted Properties

A summary of the key physicochemical and predicted properties of this compound is presented in Table 1. These properties are crucial for understanding its behavior in biological systems and for the development of analytical methods and potential drug delivery systems.

| Property | Value | Source |

| Molecular Weight | 328.4 g/mol | PubChem |

| XlogP3 | 4.8 | PubChem |

| Hydrogen Bond Donor Count | 1 | PubChem |

| Hydrogen Bond Acceptor Count | 3 | PubChem |

| Rotatable Bond Count | 3 | PubChem |

| Exact Mass | 328.203844583 g/mol | PubChem |

| Monoisotopic Mass | 328.203844583 g/mol | PubChem |

| Topological Polar Surface Area | 46.5 Ų | PubChem |

| Heavy Atom Count | 24 | PubChem |

| Formal Charge | 0 | PubChem |

| Complexity | 535 | PubChem |

Table 1: Physicochemical and Predicted Properties of this compound.

Experimental Protocols

Isolation of this compound from Tripterygium wilfordii

This compound has been successfully isolated from the roots of Tripterygium wilfordii. The general methodology involves solvent extraction followed by chromatographic separation.

Protocol Outline:

-

Extraction: The dried and powdered roots of Tripterygium wilfordii are subjected to extraction with a suitable organic solvent, such as ethanol or methanol, to obtain a crude extract.

-

Fractionation: The crude extract is then partitioned with solvents of varying polarity to separate compounds based on their solubility.

-

Chromatographic Purification: The fraction containing this compound is further purified using a combination of column chromatography techniques. Commonly employed stationary phases include silica gel and Sephadex LH-20.

-

Silica Gel Column Chromatography: The extract is loaded onto a silica gel column and eluted with a gradient of non-polar to polar solvents (e.g., a hexane-ethyl acetate gradient) to separate compounds based on their polarity.

-

Sephadex LH-20 Column Chromatography: Fractions enriched with this compound are further purified on a Sephadex LH-20 column, typically using an isocratic elution with a solvent such as methanol, to separate compounds based on their size and polarity.

-

-

Structure Elucidation: The purity and identity of the isolated this compound are confirmed by spectroscopic analysis, including ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.

Biological Activity and Mechanism of Action

This compound is a bioactive constituent of Tripterygium wilfordii, a plant with well-documented anti-inflammatory and immunosuppressive properties.[2] While research on the specific activities of this compound is less extensive compared to other compounds from the same plant like triptolide and celastrol, some biological effects have been reported.

Antitumor Activity

Putative Role in Rheumatoid Arthritis Treatment

Recent research on the mechanism of Tripterygium glycosides tablets in the treatment of rheumatoid arthritis has identified Signal Transducer and Activator of Transcription 3 (STAT3) as a putative target of this compound.[4] This suggests that this compound may contribute to the therapeutic effects of the whole extract by modulating the STAT3 signaling pathway, which is known to play a critical role in inflammation and immune responses.[4]

Signaling Pathway Visualization

The following diagram illustrates the proposed, albeit putative, mechanism of action of this compound in the context of inflammatory signaling, highlighting its potential interaction with the STAT3 pathway.

Caption: Putative inhibition of the STAT3 signaling pathway by this compound.

Conclusion

This compound is a diterpenoid natural product with a well-defined chemical structure, isolated from the medicinal plant Tripterygium wilfordii. While it is recognized as one of the bioactive components of this plant, detailed studies on its specific pharmacological properties and mechanisms of action are still emerging. Its reported antitumor activity and putative role in modulating the STAT3 pathway suggest that this compound is a molecule of interest for further investigation in drug discovery and development, particularly in the areas of oncology and inflammatory diseases. This technical guide provides a summary of the current knowledge and aims to facilitate future research into this promising natural compound.

References

- 1. The Main Anticancer Bullets of the Chinese Medicinal Herb, Thunder God Vine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Preparation and Characterization of Tripterygium wilfordii Multi-Glycoside Nanoparticle Using Supercritical Anti-Solvent Process - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Altered Iron-Mediated Metabolic Homeostasis Governs the Efficacy and Toxicity of Tripterygium Glycosides Tablets Against Rheumatoid Arthritis [engineering.org.cn]

Unveiling Triptohairic Acid: A Technical Guide to its Discovery and Isolation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Triptohairic acid, a tricyclic diterpenoid natural product, has been identified as a constituent of the medicinal plant Tripterygium wilfordii. This technical guide provides a comprehensive overview of the available information on its discovery and isolation. Due to the limited availability of a primary research publication detailing its initial discovery, this document synthesizes information from publicly accessible chemical databases and related literature to present a cohesive account. The guide covers the compound's chemical properties, a generalized experimental workflow for its isolation, and discusses its classification. This document aims to serve as a foundational resource for researchers interested in the further study and potential therapeutic applications of this compound.

Introduction

Natural products remain a vital source of novel chemical entities with therapeutic potential. The genus Tripterygium has a long history in traditional medicine and has been a prolific source of bioactive compounds, particularly diterpenoids and triterpenoids. This compound (C₂₁H₂₈O₃) is an abietane-type diterpenoid that has been isolated from the roots of Tripterygium wilfordii[1]. This plant is known for producing a variety of compounds with anti-inflammatory, immunosuppressive, and anti-cancer properties. This guide focuses on the discovery and isolation of this compound, providing a technical framework for its study.

Chemical and Physical Properties

This compound is characterized by a tricyclic diterpenoid core structure. A summary of its key chemical identifiers and properties is presented in Table 1.

| Property | Value | Source |

| Molecular Formula | C₂₁H₂₈O₃ | PubChem[1] |

| Molecular Weight | 328.4 g/mol | PubChem[1] |

| IUPAC Name | (4aS,10aS)-6-methoxy-1,4a-dimethyl-7-propan-2-yl-4,9,10,10a-tetrahydro-3H-phenanthrene-2-carboxylic acid | PubChem[1] |

| CAS Number | 220209-71-2 | PubChem[1] |

| Chemical Class | Tricyclic Diterpenoid | Inferred |

Table 1: Chemical and Physical Properties of this compound

Experimental Protocols: Isolation of this compound

3.1. Plant Material Collection and Preparation

The roots of Tripterygium wilfordii are collected, washed, dried, and pulverized to a fine powder to increase the surface area for efficient extraction.

3.2. Extraction

The powdered root material is subjected to solvent extraction. A common method involves maceration or Soxhlet extraction with a series of solvents of increasing polarity, such as:

-

Hexane or Petroleum Ether: To remove nonpolar constituents like fats and waxes.

-

Ethyl Acetate or Dichloromethane: To extract medium-polarity compounds, including many diterpenoids.

-

Methanol or Ethanol: To extract more polar compounds.

This compound, being a moderately polar compound, would likely be found in the ethyl acetate or dichloromethane fraction.

3.3. Chromatographic Purification

The crude extract containing this compound is then subjected to a series of chromatographic techniques for purification.

-

Silica Gel Column Chromatography: The extract is loaded onto a silica gel column and eluted with a solvent gradient of increasing polarity (e.g., a hexane-ethyl acetate gradient). Fractions are collected and monitored by Thin Layer Chromatography (TLC). Fractions containing compounds with similar Rf values to that expected for a diterpenoid acid are pooled.

-

Sephadex LH-20 Column Chromatography: To further separate compounds based on molecular size and polarity, the enriched fractions are often passed through a Sephadex LH-20 column, typically using methanol as the eluent.

-

Preparative High-Performance Liquid Chromatography (HPLC): The final purification step usually involves preparative reverse-phase HPLC (RP-HPLC) on a C18 column with a mobile phase such as a methanol-water or acetonitrile-water gradient. This step yields the pure this compound.

3.4. Structure Elucidation

The structure of the isolated pure compound is determined using a combination of spectroscopic methods:

-

Mass Spectrometry (MS): To determine the molecular weight and elemental composition (High-Resolution MS).

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D NMR (¹H and ¹³C) and 2D NMR (COSY, HSQC, HMBC) experiments are used to elucidate the detailed chemical structure and stereochemistry of the molecule.

Below is a diagram illustrating the generalized experimental workflow for the isolation of this compound.

Biological Activity and Signaling Pathways

Currently, there is a lack of specific studies detailing the biological activities and associated signaling pathways of purified this compound in the public domain. However, as a constituent of Tripterygium wilfordii, it is plausible that it contributes to the known anti-inflammatory and immunosuppressive effects of the plant's extracts. Many diterpenoids from this plant are known to modulate inflammatory signaling pathways, such as the NF-κB pathway. Further research is required to determine the specific biological targets and mechanisms of action of this compound.

The following diagram illustrates the potential relationship of this compound to the broader biological activities of its source organism.

Conclusion and Future Directions

This compound is a structurally defined tricyclic diterpenoid from Tripterygium wilfordii. While its existence is confirmed in chemical databases, a significant gap remains in the primary scientific literature regarding its detailed isolation, characterization, and biological activity. The generalized protocols and information presented in this guide provide a starting point for researchers. Future work should focus on isolating this compound in sufficient quantities for comprehensive biological screening to elucidate its specific mechanism of action and to explore its potential as a therapeutic agent. The development of a total synthesis route for this compound would also be a valuable endeavor to enable further pharmacological studies and the generation of novel analogs.

References

An In-depth Technical Guide to the Triptolide Biosynthetic Pathway

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Information on the specific biosynthetic pathway of triptohairic acid is limited in current scientific literature. This guide focuses on the well-elucidated biosynthetic pathway of triptolide, a structurally related and extensively studied diterpenoid lactone from Tripterygium wilfordii. Triptolide's pathway is considered the core biosynthetic route for this class of compounds in this plant.

Introduction

Triptolide, a potent diterpenoid triepoxide isolated from the thunder god vine, Tripterygium wilfordii, has garnered significant attention for its wide-ranging pharmacological activities, including anti-inflammatory, immunosuppressive, and anticancer properties.[1][2][3] The complexity of its chemical structure makes total synthesis challenging and economically unviable for large-scale production.[1][4] Consequently, understanding its biosynthetic pathway is crucial for developing alternative production methods, such as metabolic engineering in microbial or plant systems. This guide provides a detailed overview of the core triptolide biosynthetic pathway, summarizing key enzymatic steps, intermediates, and available quantitative data. It also outlines common experimental protocols used to elucidate this pathway.

The Triptolide Biosynthetic Pathway

The biosynthesis of triptolide is a multi-step process that begins with the universal precursors of isoprenoids, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), and proceeds through the formation of a diterpene backbone, followed by a series of oxidative modifications. The pathway can be broadly divided into three main stages.[1]

Stage 1: Formation of the Diterpene Precursor, Geranylgeranyl Pyrophosphate (GGPP)

The initial steps of triptolide biosynthesis involve the formation of the C20 precursor, geranylgeranyl pyrophosphate (GGPP), from IPP and DMAPP through the action of GGPP synthase (GGPPS).[1][4][5] These universal isoprenoid precursors are synthesized via the mevalonate (MVA) and/or the methylerythritol phosphate (MEP) pathways.

Stage 2: Cyclization to the Abietane Skeleton

The commitment step to the triptolide backbone involves the cyclization of GGPP. This is a two-step process catalyzed by two distinct diterpene synthases (diTPSs):

-

Copalyl Diphosphate Synthase (CPS): TwTPS27 catalyzes the conversion of GGPP to (+)-copalyl diphosphate ((+)-CPP).

-

Kaurene Synthase-Like (KSL): TwTPS9 then converts (+)-CPP to miltiradiene.[1]

Miltiradiene is a key intermediate with the characteristic abietane skeleton.[6]

Stage 3: Oxidative Modifications

The abietane skeleton of miltiradiene undergoes a series of oxidative modifications, primarily catalyzed by cytochrome P450 monooxygenases (CYPs), to yield triptolide. While not all steps have been fully elucidated, several key enzymes and intermediates have been identified:

-

Miltiradiene to Dehydroabietic Acid: The conversion of miltiradiene to dehydroabietic acid is a critical step. The cytochrome P450 enzyme CYP728B70 has been identified as being responsible for the oxidation of the C-18 methyl group of miltiradiene to a carboxylic acid, forming dehydroabietic acid.[2][7][8]

-

Hydroxylation of Dehydroabietic Acid: Subsequent hydroxylation events are crucial for the formation of the lactone ring and epoxides.

-

Methyl Shift and Epoxidations: Recent research has implicated CYPs from the CYP71BE subfamily in an unprecedented methyl shift that forms the abeo-abietane core structure of triptolide. Further epoxidations are catalyzed by CYPs from the CYP82D subfamily.[11]

Quantitative Data

The following tables summarize quantitative data related to triptolide biosynthesis from various studies.

Table 1: Triptolide Content in Tripterygium wilfordii Tissues and Cell Cultures

| Sample Type | Condition | Triptolide Concentration (µg/g dry weight) | Reference |

| Natural Root | - | 21.4 | [1] |

| Hairy Root | - | 39.98 | [1] |

| Adventitious Root | - | 47.86 | [1] |

| Callus | - | 1.76 | [1] |

| Suspension Cells | - | 53 ± 3 | [1] |

| Suspension Cells | MeJA Induction (240 h) | 200 | [1] |

| Cambial Meristematic Cells | - | 138.1 | [1] |

| Cambial Meristematic Cells | MeJA Induction (480 h) | 405.1 | [1] |

Table 2: Effects of Gene Overexpression on Triptolide Production in T. wilfordii Hairy Roots

| Overexpressed Gene(s) | Fold Increase in Triptolide Content (vs. Control) | Reference |

| TwTPS9 | 1.60 | [12] |

| TwTPS27 | 1.42 | [12] |

| TwTPS9 + TwTPS27 | 2.72 | [12] |

| TwGGPPS + TwDXS + TwTPS9 + TwTPS27 | 3.18 | [12] |

Table 3: Effect of Methyl Jasmonate (MeJA) Induction on Metabolite Levels in T. wilfordii Suspension Cells

| Metabolite | Fold Increase (vs. Control) after 360 h | Reference |

| Triptolide | 3.6 | [2] |

| Triptophenolide | 55 | [2] |

Experimental Protocols

The elucidation of the triptolide biosynthetic pathway has relied on a combination of molecular biology, biochemistry, and analytical chemistry techniques. Below are generalized protocols for key experiments.

Gene Identification and Cloning

Objective: To isolate candidate genes encoding enzymes in the triptolide pathway.

Methodology:

-

Transcriptome Sequencing: RNA is extracted from T. wilfordii tissues with high triptolide content (e.g., root bark) or from cell cultures induced with elicitors like methyl jasmonate (MeJA). The RNA is then subjected to high-throughput sequencing to generate a transcriptome library.

-

Candidate Gene Identification: The transcriptome data is mined for sequences homologous to known terpene synthase and cytochrome P450 genes from other plant species.

-

Gene Cloning: Full-length cDNA sequences of candidate genes are obtained by PCR using primers designed from the transcriptome data.

In Vitro Enzyme Assays

Objective: To determine the biochemical function of a candidate enzyme.

Methodology:

-

Heterologous Expression: The cloned gene is expressed in a suitable host system, such as Escherichia coli or Saccharomyces cerevisiae.

-

Protein Purification: The recombinant enzyme is purified from the host cell lysate using affinity chromatography.

-

Enzyme Assay: The purified enzyme is incubated with a putative substrate (e.g., GGPP for a diTPS, or a diterpene intermediate for a CYP).

-

Product Analysis: The reaction products are extracted and analyzed by Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) to identify the enzymatic product.

In Vivo Functional Characterization

Objective: To confirm the role of a gene in triptolide biosynthesis within a living system.

Methodology:

-

Heterologous Reconstitution in Nicotiana benthamiana: Candidate genes are transiently co-expressed in N. benthamiana leaves along with genes for upstream pathway components. The accumulation of pathway intermediates and products is then analyzed.

-

RNA Interference (RNAi) in T. wilfordii Cell Cultures: RNAi constructs are designed to suppress the expression of a target gene. These are introduced into T. wilfordii cell cultures, and the resulting changes in triptolide accumulation are measured.

-

Overexpression in T. wilfordii Hairy Roots: The candidate gene is overexpressed in T. wilfordii hairy roots, and the effect on triptolide production is quantified.[12]

Metabolite Profiling

Objective: To identify and quantify intermediates and final products of the pathway.

Methodology:

-

Sample Extraction: Metabolites are extracted from plant tissues or cell cultures using appropriate solvents.

-

Analytical Techniques: The extracts are analyzed using techniques such as:

-

GC-MS: For the analysis of volatile and semi-volatile compounds.

-

LC-qTOF-MS (Liquid Chromatography-quadrupole Time-of-Flight Mass Spectrometry): For the sensitive detection and identification of a wide range of metabolites.

-

-

Data Analysis: The resulting data is processed to identify known and putative intermediates by comparing their mass spectra and retention times with authentic standards or databases.

Visualizations

Caption: The core biosynthetic pathway of triptolide.

Caption: A typical workflow for gene function characterization.

Conclusion

The elucidation of the triptolide biosynthetic pathway is an ongoing area of research. While significant progress has been made in identifying key enzymes and intermediates, several steps in the later stages of the pathway remain to be fully characterized. The information presented in this guide provides a solid foundation for researchers in the field and highlights the potential for metabolic engineering to provide a sustainable source of triptolide and related compounds for therapeutic applications. Further research will undoubtedly uncover the remaining enzymatic steps and regulatory mechanisms, paving the way for the development of novel production platforms and the discovery of new bioactive derivatives.

References

- 1. Triptolide: pharmacological spectrum, biosynthesis, chemical synthesis and derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Genome of Tripterygium wilfordii and identification of cytochrome P450 involved in triptolide biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Triptolide: pharmacological spectrum, biosynthesis, chemical synthesis and derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Triptolide: pharmacological spectrum, biosynthesis, chemical synthesis and derivatives [thno.org]

- 5. researchgate.net [researchgate.net]

- 6. Identification of geranylgeranyl diphosphate synthase genes from Tripterygium wilfordii - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Genome of Tripterygium wilfordii and identification of cytochrome P450 involved in triptolide biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Tripterygium wilfordii cytochrome P450s catalyze the methyl shift and epoxidations in the biosynthesis of triptonide - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Targeted metabolic engineering of key biosynthetic genes improves triptolide production in Tripterygium wilfordii hairy roots - PubMed [pubmed.ncbi.nlm.nih.gov]

Triptohairic Acid: A Technical Guide to its Natural Sources, Isolation, and Biosynthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triptohairic acid is a tricyclic diterpenoid that has been isolated from the roots of Tripterygium wilfordii, a vine native to traditional Chinese medicine. As a member of the complex family of diterpenoids found in this plant, which are known for their wide range of biological activities, this compound is a compound of interest for researchers in natural product chemistry and drug development. This technical guide provides a comprehensive overview of the natural sources of this compound, a representative protocol for its isolation, and an overview of the general biosynthetic pathway for related diterpenoids in Tripterygium wilfordii.

Natural Sources and Quantitative Data

| Compound | Plant Part | Extraction Method | Yield/Concentration | Reference |

| Triptolide | Roots | Ethanolic extraction followed by chromatographic purification | 0.0001% - 0.001% of dried root weight | [1](--INVALID-LINK--) |

| Tripdiolide | Roots | Ethanolic extraction followed by chromatographic purification | ~0.00005% of dried root weight | [1](--INVALID-LINK--) |

| Triptonide | Roots | Ethanolic extraction followed by chromatographic purification | Data not readily available | [2](--INVALID-LINK--) |

| This compound | Roots | Not specified in detail | Data not readily available |

Note: The yields of these compounds can vary significantly based on the plant's geographical origin, age, and the specific extraction and purification methods employed.

Experimental Protocols: Isolation and Purification

While a specific, detailed protocol for the isolation of this compound has not been extensively published, a general methodology can be inferred from the established procedures for separating diterpenoids from the roots of Tripterygium wilfordii. The following is a representative protocol that can be adapted for the targeted isolation of this compound.

Extraction

-

Preparation of Plant Material : The dried roots of Tripterygium wilfordii are ground into a fine powder to increase the surface area for solvent extraction.

-

Solvent Extraction : The powdered root material is typically extracted with a polar solvent such as ethanol or methanol at room temperature or with gentle heating. This process is often repeated multiple times to ensure exhaustive extraction of the secondary metabolites.

-

Concentration : The combined solvent extracts are then concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

Liquid-Liquid Partitioning

-

Solvent Partitioning : The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol. Diterpenoids like this compound are expected to be enriched in the ethyl acetate fraction.

-

Fraction Concentration : Each fraction is concentrated under reduced pressure to yield fractionated extracts.

Chromatographic Purification

-

Silica Gel Column Chromatography : The ethyl acetate fraction, being rich in diterpenoids, is subjected to column chromatography on silica gel. A gradient elution system, starting with a non-polar solvent like n-hexane and gradually increasing the polarity with ethyl acetate, is employed to separate the compounds based on their polarity.

-

Sephadex LH-20 Chromatography : Fractions containing compounds of similar polarity are further purified using size-exclusion chromatography on Sephadex LH-20, with methanol typically used as the mobile phase. This step helps in removing pigments and other impurities.

-

Preparative High-Performance Liquid Chromatography (HPLC) : Final purification to obtain this compound in high purity is achieved by preparative HPLC on a C18 reversed-phase column. A mobile phase consisting of a gradient of water and acetonitrile or methanol is commonly used.

Structure Elucidation

The structure of the isolated this compound is confirmed using a combination of spectroscopic techniques, including:

-

Mass Spectrometry (MS) : To determine the molecular weight and elemental composition.

-

Nuclear Magnetic Resonance (NMR) : 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectroscopy to elucidate the detailed chemical structure.

The following diagram illustrates a general workflow for the isolation of diterpenoids from Tripterygium wilfordii.

Biosynthesis of Diterpenoids in Tripterygium wilfordii

The specific biosynthetic pathway for this compound has not yet been fully elucidated. However, extensive research has been conducted on the biosynthesis of other abietane-type diterpenoids, such as triptolide, in Tripterygium species. It is highly probable that this compound shares the initial steps of this common pathway.

The biosynthesis of diterpenoids begins with the cyclization of the universal precursor, geranylgeranyl pyrophosphate (GGPP), which is synthesized through the methylerythritol phosphate (MEP) pathway in plastids. The key steps in the formation of the abietane diterpene skeleton are catalyzed by two main classes of enzymes: terpene synthases (TPSs) and cytochrome P450 monooxygenases (CYPs).

The following diagram illustrates a generalized biosynthetic pathway leading to the formation of a core abietane diterpenoid structure in Tripterygium wilfordii.

Conclusion

This compound is a naturally occurring diterpenoid found in the roots of Tripterygium wilfordii. While it is a known constituent of this medicinally important plant, there is a notable lack of specific quantitative data and detailed isolation protocols in the current scientific literature. The methodologies and biosynthetic pathways for other major diterpenoids from the same plant, however, provide a strong foundation for researchers to develop targeted approaches for the study of this compound. Further investigation is warranted to fully characterize its pharmacological potential and to optimize its production, either through isolation from its natural source or through synthetic biology approaches.

References

- 1. Preparative separation of a terpenoid and alkaloids from Tripterygium wilfordii Hook. f. using high-performance counter-current chromatography. Comparison of various elution and operating strategies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Preparation and Characterization of Tripterygium wilfordii Multi-Glycoside Nanoparticle Using Supercritical Anti-Solvent Process - PMC [pmc.ncbi.nlm.nih.gov]

In-depth Technical Guide on Triptohairic Acid: Acknowledgment of Limited Availability of Scientific Data

To Researchers, Scientists, and Drug Development Professionals,

Following a comprehensive investigation into the physical and chemical properties of Triptohairic acid, it has been determined that there is a significant lack of detailed scientific literature available in the public domain for this specific compound. While the existence of this compound is confirmed with a registered CAS number (220209-71-2) and a molecular formula of C21H28O3, further in-depth data required for a comprehensive technical guide is not presently accessible.

Our extensive searches for quantitative physicochemical data, detailed experimental protocols for its isolation and characterization, and studies on its biological activities, including any associated signaling pathways, did not yield the specific information necessary to fulfill the requirements of an in-depth technical guide. The creation of structured data tables, detailed methodologies, and visual diagrams of signaling pathways is therefore not possible at this time.

It is worth noting that searches for "this compound" frequently lead to information on a related, yet structurally distinct and extensively studied compound from the same plant source (Tripterygium wilfordii): Triptolide . Triptolide is a potent diterpenoid triepoxide with a wealth of available data regarding its physical and chemical properties, synthesis, and profound biological effects, including well-documented interactions with various signaling pathways.

Should your interest in "this compound" stem from a potential misspelling or a broader interest in the active compounds from Tripterygium wilfordii, a detailed technical guide on Triptolide could be provided. Such a guide would include:

-

Comprehensive Physicochemical Data: Detailed tables of properties such as molecular weight, melting point, solubility, and spectroscopic data.

-

Detailed Experimental Protocols: Step-by-step methodologies for isolation, purification, and analytical characterization.

-

In-depth Analysis of Biological Activity: Extensive discussion of its mechanisms of action, including diagrams of its influence on signaling pathways such as NF-κB, MAPK, and others.

We regret that the currently available scientific literature does not permit the creation of a detailed technical guide on this compound as requested. We will continue to monitor for new publications on this compound and are prepared to revisit this topic should more substantial data become available.

An In-depth Technical Guide on the Mechanism of Action of Triptolide

Disclaimer: Initial searches for "Triptohairic acid" did not yield any specific results. The following guide focuses on Triptolide , a major active component of the medicinal plant Tripterygium wilfordii Hook F. It is possible that "this compound" is a related or novel compound for which public domain information is not yet available. Triptolide is a diterpenoid epoxide with well-documented potent anti-inflammatory and immunosuppressive properties.

Core Mechanism of Action: Anti-inflammatory and Immunosuppressive Effects

Triptolide exerts its potent anti-inflammatory and immunosuppressive effects through the modulation of key signaling pathways involved in the inflammatory response. It has been shown to significantly reduce the production of pro-inflammatory mediators and alleviate oxidative stress.[1] The primary mechanisms involve the inhibition of the NF-κB and MAPK signaling pathways, and the activation of the peroxisome proliferation-activated receptor-gamma (PPAR-γ).

Inhibition of NF-κB and MAPK Signaling Pathways

Triptolide is a well-documented inhibitor of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[1] These pathways are central to the inflammatory response, controlling the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.

In response to inflammatory stimuli such as lipopolysaccharide (LPS), triptolide has been shown to inhibit the phosphorylation of key proteins in these pathways. Specifically, it prevents the phosphorylation of inhibitor-kappa B kinase-alpha (IκB-α) and the p65 subunit of NF-κB.[2] In the MAPK pathway, triptolide inhibits the phosphorylation of p38, extracellular receptor kinase (ERK), and Jun N-terminal kinase (JNK).[2] By blocking the activation of these kinases, triptolide prevents the downstream cascade that leads to the production of inflammatory mediators.

// Node styles node [fillcolor="#F1F3F4", fontcolor="#202124"]; LPS [label="LPS", shape=ellipse, fillcolor="#FBBC05"]; TLR4 [label="TLR4", fillcolor="#F1F3F4"]; Triptolide [label="Triptolide", shape=box, style="rounded,filled", fillcolor="#EA4335", fontcolor="#FFFFFF"]; IKK [label="IκB-α Kinase (IKK)"]; IkBa [label="IκB-α"]; NFkB [label="NF-κB (p65/p50)"]; MAPKKK [label="MAPKKK\n(e.g., TAK1)"]; p38 [label="p38"]; ERK [label="ERK"]; JNK [label="JNK"]; Nucleus [label="Nucleus", shape=cylinder, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Inflammatory_Genes [label="Pro-inflammatory\nGene Expression", shape=note, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Pathway connections LPS -> TLR4 [label=" Binds", fontcolor="#5F6368"]; TLR4 -> MAPKKK; TLR4 -> IKK; MAPKKK -> p38; MAPKKK -> ERK; MAPKKK -> JNK;

IKK -> IkBa [label=" Phosphorylates", fontcolor="#5F6368"]; IkBa -> NFkB [style=invis]; {rank=same; IkBa; NFkB} IkBa -> NFkB [label=" Releases", style=dashed, arrowhead=none, fontcolor="#5F6368"];

NFkB -> Nucleus [label=" Translocates", fontcolor="#5F6368"]; p38 -> Nucleus; ERK -> Nucleus; JNK -> Nucleus;

Nucleus -> Inflammatory_Genes [label=" Induces", fontcolor="#5F6368"];

// Inhibition by Triptolide Triptolide -> IKK [arrowhead=tee, color="#EA4335", penwidth=2]; Triptolide -> p38 [arrowhead=tee, color="#EA4335", penwidth=2]; Triptolide -> ERK [arrowhead=tee, color="#EA4335", penwidth=2]; Triptolide -> JNK [arrowhead=tee, color="#EA4335", penwidth=2]; Triptolide -> NFkB [arrowhead=tee, color="#EA4335", penwidth=2, label=" Inhibits\nphosphorylation", fontcolor="#5F6368"];

} enddot Caption: Inhibition of NF-κB and MAPK signaling pathways by Triptolide.

Activation of PPAR-γ

Recent studies suggest that the anti-inflammatory mechanism of triptolide may also involve the activation of peroxisome proliferation-activated receptor-gamma (PPAR-γ).[2] PPAR-γ is a nuclear receptor that plays a critical role in regulating inflammation. Triptolide has been shown to increase the content of PPAR-γ, which in turn can inhibit the activation of NF-κB, thereby attenuating the inflammatory response.[2]

// Node styles node [fillcolor="#F1F3F4", fontcolor="#202124"]; Triptolide [label="Triptolide", shape=box, style="rounded,filled", fillcolor="#34A853", fontcolor="#FFFFFF"]; PPARg [label="PPAR-γ", fillcolor="#F1F3F4"]; NFkB_Activation [label="NF-κB Activation", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Inflammation [label="Inflammatory Response", shape=note, fillcolor="#FBBC05"];

// Pathway connections Triptolide -> PPARg [label=" Activates", fontcolor="#5F6368"]; PPARg -> NFkB_Activation [arrowhead=tee, color="#EA4335", penwidth=2, label=" Inhibits", fontcolor="#5F6368"]; NFkB_Activation -> Inflammation;

} enddot Caption: Activation of PPAR-γ by Triptolide leading to inhibition of NF-κB.

Quantitative Data on Anti-inflammatory Effects

The anti-inflammatory effects of triptolide have been quantified in various studies. The following tables summarize key findings.

Table 1: Effect of Triptolide on Pro-inflammatory Cytokine Production

| Cytokine | Cell Type | Treatment | Triptolide Concentration | Inhibition (%) | Reference |

| TNF-α | LPS-stimulated THP-1 cells | Triptolide | 1-10 nM | Significant reduction | [1] |

| IL-1β | LPS-stimulated THP-1 cells | Triptolide | 1-10 nM | Significant reduction | [1] |

| IL-6 | LPS-stimulated THP-1 cells | Triptolide | 1-10 nM | Significant reduction | [1] |

| IL-12 | THP-1 cells | Triptolide | 0.625-2.5 µg/L | Significant suppression | [1] |

| TNF-α | Bronchoalveolar lavage fluid (LPS-treated mice) | Triptolide | Not specified | Significant reduction | [2] |

| IL-1β | Bronchoalveolar lavage fluid (LPS-treated mice) | Triptolide | Not specified | Significant reduction | [2] |

| IL-6 | Bronchoalveolar lavage fluid (LPS-treated mice) | Triptolide | Not specified | Significant reduction | [2] |

Table 2: Effect of Triptolide on Inflammatory Mediators and Cellular Infiltration

| Parameter | Model | Treatment | Effect | Reference |

| Leukocyte count | Bronchoalveolar lavage fluid (LPS-treated mice) | Triptolide | Significantly reduced | [2] |

| Myeloperoxidase (MPO) activity | Lung tissue (LPS-treated mice) | Triptolide | Significantly reduced | [2] |

| Lung edema | LPS-treated mice | Triptolide | Significantly reduced | [2] |

| CD80 expression | LPS-activated THP-1 cells | Triptolide | Suppressed | [1] |

| CD86 expression | LPS-activated THP-1 cells | Triptolide | Suppressed | [1] |

Experimental Protocols

Western Blot Analysis for Signaling Protein Phosphorylation

Objective: To determine the effect of triptolide on the phosphorylation of key signaling proteins in the NF-κB and MAPK pathways.

Methodology:

-

Cell Culture and Treatment: Human monocytic THP-1 cells or other relevant cell lines are cultured to an appropriate density. The cells are then pre-treated with various concentrations of triptolide for a specified time (e.g., 1 hour) before being stimulated with an inflammatory agent like LPS (e.g., 1 µg/mL) for a shorter duration (e.g., 30 minutes).

-

Protein Extraction: After treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed using a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors. The cell lysates are then centrifuged to pellet cellular debris, and the supernatant containing the total protein is collected.

-

Protein Quantification: The total protein concentration in each lysate is determined using a standard protein assay, such as the bicinchoninic acid (BCA) assay, to ensure equal loading of proteins for electrophoresis.

-

SDS-PAGE and Electrotransfer: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked with a solution of non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding. The membrane is then incubated with primary antibodies specific for the phosphorylated forms of the target proteins (e.g., phospho-p65, phospho-p38, phospho-ERK, phospho-JNK) and total proteins as loading controls. After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection and Analysis: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified using densitometry software, and the levels of phosphorylated proteins are normalized to the total protein levels.[2]

// Node styles node [fillcolor="#F1F3F4", fontcolor="#202124"]; start [label="Cell Culture\n& Treatment", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; protein_extraction [label="Protein\nExtraction"]; protein_quant [label="Protein\nQuantification"]; sds_page [label="SDS-PAGE"]; transfer [label="Electrotransfer\nto PVDF"]; immunoblot [label="Immunoblotting"]; detection [label="Detection &\nAnalysis", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Workflow connections start -> protein_extraction; protein_extraction -> protein_quant; protein_quant -> sds_page; sds_page -> transfer; transfer -> immunoblot; immunoblot -> detection; } enddot Caption: General workflow for Western Blot analysis.

Measurement of Cytokine Production by ELISA

Objective: To quantify the levels of pro-inflammatory cytokines in cell culture supernatants or biological fluids.

Methodology:

-

Sample Collection: Cell culture supernatants or biological fluids (e.g., bronchoalveolar lavage fluid) are collected from control and triptolide-treated groups.

-

ELISA Procedure: A commercial enzyme-linked immunosorbent assay (ELISA) kit for the specific cytokine of interest (e.g., TNF-α, IL-6, IL-1β) is used according to the manufacturer's instructions.

-

Plate Coating: A 96-well microplate is coated with a capture antibody specific for the target cytokine and incubated overnight.

-

Blocking: The plate is washed and blocked to prevent non-specific binding.

-

Sample and Standard Incubation: The collected samples and a series of known concentrations of the recombinant cytokine standard are added to the wells and incubated.

-

Detection Antibody Incubation: After washing, a biotinylated detection antibody specific for the cytokine is added to the wells.

-

Enzyme Conjugate and Substrate Addition: An enzyme conjugate (e.g., streptavidin-HRP) is added, followed by a substrate solution (e.g., TMB). The enzyme catalyzes a color change.

-

Measurement and Calculation: The reaction is stopped, and the absorbance is measured at a specific wavelength using a microplate reader. A standard curve is generated from the absorbance values of the standards, and the concentration of the cytokine in the samples is determined by interpolating from the standard curve.[2]

Conclusion

Triptolide demonstrates significant anti-inflammatory and immunosuppressive activity primarily through the inhibition of the NF-κB and MAPK signaling pathways and the activation of PPAR-γ. This leads to a marked reduction in the production of pro-inflammatory cytokines and mediators. The quantitative data and experimental protocols outlined in this guide provide a comprehensive overview for researchers and drug development professionals interested in the therapeutic potential of triptolide and related compounds. Further research is warranted to fully elucidate the intricate molecular mechanisms and to explore the clinical applications of this potent natural product.

References

Triptohairic Acid: A Technical Overview of Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triptohairic acid, a tricyclic diterpenoid isolated from the roots of Tripterygium wilfordii, has emerged as a natural product with potential therapeutic applications. This technical guide synthesizes the currently available scientific information on the biological activities of this compound, focusing on its antitumor and anti-inflammatory properties. While research is in its early stages, initial findings suggest that this compound warrants further investigation as a potential lead compound in drug discovery. This document aims to provide a comprehensive overview of the existing data, including its putative mechanisms of action and a summary of its reported biological effects.

Antitumor Activity

This compound has been identified as possessing antitumor properties. A study investigating diterpenes from Tripterygium wilfordii reported that this compound was one of five compounds that exhibited antitumor activity against HeLa (cervical cancer) and L292 (murine fibroblast) cell lines.

Quantitative Data

Currently, specific quantitative data, such as IC50 values, from the primary literature detailing the cytotoxic effects of this compound on HeLa and L292 cell lines are not publicly available. Further research is required to quantify its potency and selectivity against various cancer cell lines.

Experimental Protocols

Detailed experimental protocols for the antitumor assays involving this compound are not fully accessible in the public domain. However, a general methodology for assessing the cytotoxicity of a compound against cell lines like HeLa and L292 typically involves the following steps:

General Cytotoxicity Assay Protocol (MTT Assay)

-

Cell Culture: HeLa and L292 cells are cultured in appropriate media (e.g., Dulbecco's Modified Eagle's Medium - DMEM) supplemented with fetal bovine serum (FBS) and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

-

Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: this compound is dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations. The cells are then treated with these concentrations for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan product.

-

Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a specific wavelength (typically around 570 nm).

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then determined by plotting the percentage of viability against the compound concentration.

Anti-inflammatory Activity

In addition to its antitumor effects, this compound has been noted for its anti-inflammatory activity. This suggests its potential as a therapeutic agent for inflammatory conditions.

Quantitative Data

Experimental Protocols

The precise experimental protocols used to determine the anti-inflammatory activity of this compound have not been detailed in accessible publications. A common in vitro method to screen for anti-inflammatory potential is the lipopolysaccharide (LPS)-induced nitric oxide (NO) production assay in macrophages.

General Nitric Oxide (NO) Production Assay Protocol

-

Cell Culture: Macrophage cell lines (e.g., RAW 264.7) are cultured in an appropriate medium.

-

Cell Seeding: Cells are seeded in 96-well plates and allowed to adhere.

-

Compound and LPS Treatment: Cells are pre-treated with various concentrations of this compound for a short period before being stimulated with LPS to induce an inflammatory response and NO production.

-

Incubation: The cells are incubated for a specified time (e.g., 24 hours).

-

Nitrite Measurement (Griess Assay): The concentration of nitrite, a stable metabolite of NO, in the culture supernatant is measured using the Griess reagent. This involves mixing the supernatant with sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride to form a colored azo compound.

-

Absorbance Measurement: The absorbance is measured at approximately 540 nm.

-

Data Analysis: The amount of nitrite is determined using a standard curve of sodium nitrite. The percentage of inhibition of NO production by this compound is then calculated.

Mechanism of Action: Putative Targeting of STAT3

Preliminary research suggests that the biological activities of this compound may be mediated, at least in part, through the inhibition of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway. STAT3 is a key transcription factor involved in cell proliferation, survival, and inflammation, and its dysregulation is implicated in various cancers and inflammatory diseases.

Signaling Pathway

The precise mechanism by which this compound may inhibit the STAT3 pathway is yet to be elucidated. The canonical STAT3 signaling cascade is initiated by the binding of cytokines or growth factors to their receptors, leading to the activation of Janus kinases (JAKs). JAKs then phosphorylate STAT3, which dimerizes and translocates to the nucleus to regulate the transcription of target genes.

Below is a generalized diagram of the JAK/STAT3 signaling pathway, which may be the target of this compound.

Caption: Putative inhibition of the JAK/STAT3 signaling pathway by this compound.

Conclusion and Future Directions

This compound, a diterpenoid from Tripterygium wilfordii, has demonstrated preliminary antitumor and anti-inflammatory activities. The putative mechanism of action may involve the inhibition of the STAT3 signaling pathway. However, the current body of scientific literature lacks detailed quantitative data and specific experimental protocols to fully characterize its biological profile.

For researchers, scientists, and drug development professionals, this compound represents an intriguing natural product that warrants further investigation. Future research should prioritize:

-

Quantitative Biological Evaluation: Determining the IC50 values of this compound against a broad panel of cancer cell lines and in various in vitro and in vivo models of inflammation.

-

Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways affected by this compound, including validation of its effects on the STAT3 pathway.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and evaluating analogs of this compound to optimize its potency and selectivity.

-

Toxicology and Pharmacokinetic Studies: Assessing the safety profile and ADME (absorption, distribution, metabolism, and excretion) properties of this compound.

A more in-depth understanding of these aspects will be crucial in determining the therapeutic potential of this compound and its prospects for further development as a clinical candidate.

Triptohairic Acid: A Technical Whitepaper on its Putative Therapeutic Effects and Mechanisms of Action

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Triptohairic acid, a tricyclic diterpenoid isolated from the medicinal plant Tripterygium wilfordii, represents a novel molecular entity with largely unexplored therapeutic potential. While direct experimental data on this compound remains scarce, its structural classification as a diterpenoid from a plant renowned for its potent anti-inflammatory, immunosuppressive, and anti-cancer properties provides a strong basis for inferring its likely biological activities. This technical guide synthesizes the current understanding of diterpenoids from Tripterygium wilfordii, with a primary focus on the extensively studied analogue, triptolide, to extrapolate the potential therapeutic effects and mechanisms of action of this compound. This document is intended to serve as a foundational resource for researchers and drug development professionals interested in initiating and advancing the study of this promising compound.

Introduction to this compound and Tripterygium wilfordii

This compound is a naturally occurring diterpenoid compound identified in the roots of Tripterygium wilfordii, a vine used for centuries in traditional Chinese medicine to treat a variety of inflammatory and autoimmune diseases.[1][2] The therapeutic efficacy of Tripterygium wilfordii extracts is largely attributed to its rich content of terpenoids, including diterpenoids and triterpenoids.[3][4] Among these, triptolide has emerged as a lead compound due to its potent and diverse pharmacological activities.[5][6] Given their shared biosynthetic origin and structural similarities, it is hypothesized that this compound may exhibit a comparable, albeit potentially nuanced, spectrum of biological effects.

Potential Therapeutic Effects

Based on the well-documented activities of diterpenoids from Tripterygium wilfordii, the potential therapeutic applications of this compound are anticipated to lie in the following areas:

-

Anti-inflammatory Effects: Diterpenoids from Tripterygium wilfordii are potent inhibitors of inflammatory processes.[3][7] They have been shown to be effective in animal models of various inflammatory diseases, including rheumatoid arthritis and inflammatory bowel disease.[5][8]

-

Immunosuppressive Effects: These compounds exhibit strong immunosuppressive properties by inhibiting the activation and proliferation of immune cells such as T-cells and B-cells.[2][9] This makes them potential candidates for the treatment of autoimmune disorders and for preventing organ transplant rejection.

-

Anti-cancer Effects: Numerous studies have demonstrated the potent cytotoxic and anti-proliferative effects of Tripterygium wilfordii diterpenoids against a wide range of cancer cell lines.[6][10] Their mechanisms of action often involve the induction of apoptosis and cell cycle arrest.

Quantitative Data on the Biological Activity of Tripterygium wilfordii Diterpenoids

To provide a quantitative perspective on the potential potency of this compound, the following table summarizes the reported biological activities of triptolide, a representative diterpenoid from Tripterygium wilfordii.

| Biological Activity | Assay/Model | Test System | IC50 / Effective Concentration | Reference |

| Anti-inflammatory | LPS-induced Nitric Oxide Production | Murine Macrophage RAW 264.7 cells | IC50: ~10-100 nM | [8] |

| IL-1β-induced PGE2 Production | Human Rheumatoid Arthritis Synovial Fibroblasts | IC50: ~5-20 nM | [5] | |

| Immunosuppressive | T-cell Proliferation (Con A-stimulated) | Murine Splenocytes | IC50: ~1-10 nM | [9] |

| IL-2 Production | Jurkat T-cells | IC50: ~2-15 nM | [9] | |

| Anti-cancer | Cytotoxicity against various cancer cell lines | e.g., PANC-1 (pancreatic), A549 (lung), MCF-7 (breast) | IC50: ~1-50 nM | [6] |

Note: The above data for triptolide serves as a benchmark for the potential activity of this compound. Experimental validation is necessary to determine the specific potency of this compound.

Putative Mechanisms of Action and Signaling Pathways

The therapeutic effects of diterpenoids from Tripterygium wilfordii, particularly triptolide, are mediated through the modulation of multiple key signaling pathways. It is highly probable that this compound shares some of these mechanisms.

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation and immune responses. Triptolide has been shown to potently inhibit this pathway at multiple levels, thereby suppressing the expression of pro-inflammatory cytokines, chemokines, and adhesion molecules.[5][9]

Caption: Putative Inhibition of the NF-κB Signaling Pathway by this compound.

Modulation of MAPK Signaling Pathways

Mitogen-activated protein kinase (MAPK) pathways, including ERK, JNK, and p38, are crucial for cell proliferation, differentiation, and apoptosis. Triptolide has been shown to modulate these pathways, contributing to its anti-cancer and anti-inflammatory effects.[5][8]

Caption: Putative Modulation of MAPK Signaling Pathways by this compound.

Experimental Protocols for Evaluating Therapeutic Potential

The following are detailed methodologies for key experiments that can be employed to investigate the therapeutic effects of this compound.

In Vitro Anti-inflammatory Assay: Nitric Oxide (NO) Production in Macrophages

-

Cell Line: Murine macrophage cell line RAW 264.7.

-

Methodology:

-

Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^5 cells/well and allow to adhere overnight.

-

Pre-treat cells with various concentrations of this compound for 1 hour.

-

Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours to induce NO production.

-

Collect the cell culture supernatant.

-

Determine the nitrite concentration in the supernatant using the Griess reagent assay.

-

Measure cell viability using the MTT assay to rule out cytotoxicity.

-

-

Endpoint: IC50 value for the inhibition of NO production.

In Vitro Immunosuppressive Assay: T-cell Proliferation

-

Primary Cells: Murine splenocytes or human peripheral blood mononuclear cells (PBMCs).

-

Methodology:

-

Isolate splenocytes or PBMCs using standard procedures.

-

Seed the cells in a 96-well plate at a density of 2 x 10^5 cells/well.

-

Treat the cells with various concentrations of this compound.

-

Stimulate T-cell proliferation with a mitogen such as Concanavalin A (Con A; 5 µg/mL) or Phytohemagglutinin (PHA; 10 µg/mL) for 48-72 hours.

-

Assess cell proliferation using a BrdU incorporation assay or a fluorescent dye-based assay (e.g., CFSE).

-

-

Endpoint: IC50 value for the inhibition of T-cell proliferation.

In Vitro Anti-cancer Assay: Cytotoxicity

-

Cell Lines: A panel of human cancer cell lines (e.g., PANC-1 pancreatic cancer, A549 lung cancer, MCF-7 breast cancer) and a non-cancerous control cell line (e.g., human dermal fibroblasts).

-

Methodology:

-

Seed cells in a 96-well plate at an appropriate density and allow to adhere overnight.

-

Treat the cells with a range of concentrations of this compound for 48-72 hours.

-

Determine cell viability using the MTT or SRB assay.

-

-

Endpoint: IC50 values for each cell line to assess both potency and selectivity.

Proposed Experimental Workflow for this compound Investigation

The following diagram outlines a logical workflow for the systematic investigation of this compound's therapeutic potential.

Caption: A streamlined workflow for the investigation of this compound.

Conclusion and Future Directions

This compound, as a diterpenoid constituent of Tripterygium wilfordii, holds considerable, yet unproven, therapeutic potential. The extensive body of research on its analogue, triptolide, provides a robust framework for guiding future investigations into its anti-inflammatory, immunosuppressive, and anti-cancer properties. The immediate priorities for advancing the study of this compound are its efficient isolation or synthesis, followed by a systematic evaluation of its bioactivity using the established protocols outlined in this guide. Elucidating its precise molecular targets and signaling pathways will be crucial for understanding its therapeutic window and potential for drug development. Further research into this compound is warranted and could lead to the discovery of a novel therapeutic agent with a potentially improved safety profile compared to other more toxic diterpenoids from Tripterygium wilfordii.

References

- 1. Triptolide: pharmacological spectrum, biosynthesis, chemical synthesis and derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Triptolide induces protective autophagy through activation of the CaMKKβ-AMPK signaling pathway in prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A comprehensive review of Tripterygium wilfordii hook. f. in the treatment of rheumatic and autoimmune diseases: Bioactive compounds, mechanisms of action, and future directions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Structural diversity and biological activities of terpenoids derived from Tripterygium wilfordii Hook. f. - RSC Advances (RSC Publishing) DOI:10.1039/D4RA09048A [pubs.rsc.org]

- 5. Frontiers | A Mechanistic Overview of Triptolide and Celastrol, Natural Products from Tripterygium wilfordii Hook F [frontiersin.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Frontiers | Application and Mechanisms of Triptolide in the Treatment of Inflammatory Diseases—A Review [frontiersin.org]

- 9. Immunosuppressive and anti-inflammatory mechanisms of triptolide, the principal active diterpenoid from the Chinese medicinal herb Tripterygium wilfordii Hook. f - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Tripterygium wilfordii bioactive compounds as anticancer and anti‐inflammatory agents | Semantic Scholar [semanticscholar.org]

In Silico Modeling of Triptohairic Acid Interactions with Protein Kinase C: A Technical Guide

Abstract

This technical guide provides a comprehensive overview of the in silico modeling and subsequent experimental validation of a novel, hypothetical compound, Triptohairic acid, as a potential inhibitor of Protein Kinase C (PKC). This document is intended for researchers, scientists, and drug development professionals actively engaged in the field of computational drug discovery and kinase inhibitor development. We present a structured approach encompassing molecular docking, molecular dynamics simulations, and detailed protocols for in vitro and cell-based validation assays. All quantitative data from these hypothetical studies are summarized in tabular format for clarity and comparative analysis. Furthermore, key signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of the described processes.

Introduction

Protein Kinase C (PKC) represents a family of serine/threonine kinases that are critical regulators of a myriad of cellular processes, including cell proliferation, differentiation, apoptosis, and inflammatory responses.[1][2][3] Dysregulation of PKC signaling has been implicated in the pathophysiology of numerous diseases, most notably cancer and cardiovascular disorders.[2] Consequently, the development of specific and potent PKC inhibitors is an area of intense research interest.

This compound is a novel, synthetically derived small molecule. This guide outlines a hypothetical investigation into its potential as a PKC inhibitor, beginning with computational methods to predict its binding affinity and mode of interaction, followed by experimental validation of these predictions.

In Silico Modeling of this compound-PKC Interactions

The initial phase of this investigation focuses on computational methods to predict and analyze the interaction between this compound and the C1 domain of PKCα, a conventional PKC isoform that requires diacylglycerol (DAG) for activation.[1]

Molecular Docking

Molecular docking was employed to predict the binding conformation and affinity of this compound within the ATP-binding pocket of PKCα.[4][5][6]

-

Protein Preparation: The three-dimensional crystal structure of human PKCα (PDB ID: 2I0E) was obtained from the Protein Data Bank.[5] The protein structure was prepared using AutoDockTools by removing water molecules and ions, and adding polar hydrogen atoms.

-

Ligand Preparation: A hypothetical 3D structure of this compound was generated and optimized using molecular mechanics force fields.

-

Docking Simulation: AutoDock Vina was utilized for the docking calculations.[5] A grid box was defined to encompass the ATP-binding site of PKCα. The Lamarckian genetic algorithm was employed with 10 independent runs.[5]

-

Analysis: The resulting docking poses were clustered and ranked based on their predicted binding affinities (kcal/mol). The lowest energy conformation was selected for further analysis of intermolecular interactions.

| Compound | Target | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues |

| This compound | PKCα | -9.2 | Leu348, Ala369, Thr404 |

| Staurosporine (Control) | PKCα | -10.5 | Val356, Met417, Asp481 |

Molecular Dynamics Simulation

To assess the stability of the this compound-PKCα complex predicted by molecular docking, a 100-nanosecond molecular dynamics (MD) simulation was performed using GROMACS.[7][8][9]

-

System Preparation: The docked complex of this compound and PKCα was placed in a cubic box and solvated with TIP3P water molecules. The system was neutralized by adding counter-ions.

-

Force Field: The CHARMM36 force field was applied for both the protein and the ligand.[7]

-

Energy Minimization: The system underwent energy minimization to remove steric clashes.

-

Equilibration: The system was equilibrated in two phases: an NVT (constant number of particles, volume, and temperature) ensemble followed by an NPT (constant number of particles, pressure, and temperature) ensemble.[7]

-

Production Run: A 100 ns MD simulation was performed.

-

Trajectory Analysis: The stability of the complex was evaluated by analyzing the root-mean-square deviation (RMSD) of the protein backbone and the ligand, and the root-mean-square fluctuation (RMSF) of individual residues.

| Metric | Value | Interpretation |

| Average Protein RMSD | 0.25 nm | The protein structure remained stable throughout the simulation. |

| Average Ligand RMSD | 0.15 nm | This compound maintained a stable binding pose. |

| Average RMSF of Binding Site Residues | 0.12 nm | Residues in the binding pocket exhibited minimal fluctuations. |

Workflow for In Silico Modeling

Experimental Validation

To validate the in silico predictions, a series of in vitro and cell-based assays were designed.

In Vitro Binding Assay: Fluorescence Polarization

A fluorescence polarization (FP) competition assay was developed to quantify the binding affinity of this compound to the PKCα kinase domain.[10][11][12]

-

Reagent Preparation: A fluorescently labeled tracer molecule with known affinity for the PKCα ATP-binding site was synthesized. Recombinant human PKCα kinase domain was expressed and purified.

-

Assay Setup: The assay was performed in a 384-well plate.[13] Each well contained a fixed concentration of the PKCα enzyme and the fluorescent tracer.

-

Competition Binding: this compound was serially diluted and added to the wells. The plate was incubated at room temperature for 30 minutes to reach binding equilibrium.[13]

-

Data Acquisition: Fluorescence polarization was measured using a microplate reader with excitation and emission wavelengths of 485 nm and 535 nm, respectively.[13]

-

Data Analysis: The IC50 value was determined by fitting the data to a sigmoidal dose-response curve. The Ki value was calculated using the Cheng-Prusoff equation.

| Compound | IC50 (µM) | Ki (µM) |

| This compound | 1.5 | 0.8 |

| Staurosporine (Control) | 0.05 | 0.02 |

Cell-Based Functional Assay: TPA-Response Element Reporter Assay

A cell-based reporter assay was utilized to assess the ability of this compound to inhibit PKC-mediated signal transduction in a cellular context.[14]

-

Cell Line: A stable cell line (e.g., A31 mouse fibroblasts) was engineered to express a reporter construct containing a TPA-response element (TRE) upstream of a luciferase gene.[14]

-

Cell Treatment: Cells were pre-incubated with varying concentrations of this compound for 1 hour.

-

PKC Activation: PKC was activated by treating the cells with the phorbol ester, Phorbol 12-myristate 13-acetate (PMA).

-

Luciferase Assay: After 6 hours of PMA stimulation, cells were lysed, and luciferase activity was measured using a luminometer.

-

Data Analysis: The inhibitory effect of this compound on PMA-induced luciferase expression was quantified, and the IC50 value was determined.

| Compound | Cell Line | Assay Type | IC50 (µM) |

| This compound | A31-TRE-Luc | Reporter Gene | 5.2 |

| Staurosporine (Control) | A31-TRE-Luc | Reporter Gene | 0.1 |

Experimental Validation Workflow

PKC Signaling Pathway and this compound's Hypothetical Point of Intervention

The following diagram illustrates a simplified PKC signaling pathway, highlighting the point of inhibition by this compound.

Conclusion

This guide presents a hypothetical yet comprehensive workflow for the identification and initial characterization of a novel PKC inhibitor, this compound. The in silico modeling, including molecular docking and MD simulations, predicted a stable and high-affinity interaction between this compound and the ATP-binding site of PKCα. These computational findings were subsequently supported by in vitro binding assays and cell-based functional assays, which demonstrated the ability of this compound to bind to PKCα and inhibit its downstream signaling. The methodologies and data presented herein provide a robust framework for the early-stage discovery and development of novel kinase inhibitors. Further studies would be required to determine the selectivity profile and in vivo efficacy of this compound.

References

- 1. Protein Kinase C Signaling | Cell Signaling Technology [cellsignal.com]

- 2. openaccesspub.org [openaccesspub.org]

- 3. bosterbio.com [bosterbio.com]

- 4. researchgate.net [researchgate.net]

- 5. Pharmacophore modeling, docking and molecular dynamics simulation for identification of novel human protein kinase C beta (PKCβ) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. nuv.ac.in [nuv.ac.in]

- 7. GROMACS: MD Simulation of a Protein-Ligand Complex [angeloraymondrossi.github.io]

- 8. Protein-Ligand Complex [mdtutorials.com]

- 9. LigParGen Server [zarbi.chem.yale.edu]

- 10. Fluorescence polarization assay for inhibitors of the kinase domain of receptor interacting protein 1 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Fluorescence Polarization-based Measurement of Protein-Ligand Interaction in Fungal Cell Lysates - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Fluorescence Polarization (FP) | Molecular Devices [moleculardevices.com]

- 13. rsc.org [rsc.org]

- 14. A cell-based reporter assay for the identification of protein kinase C activators and inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Preliminary Toxicity Assessment of Triptohairic Acid: A Data-Driven Whitepaper

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: This document provides a preliminary toxicological overview of Triptohairic acid. Direct and comprehensive toxicity studies on this compound are not extensively available in public literature. The information herein is largely inferred from studies on its source, the medicinal plant Tripterygium wilfordii Hook F. (TwHF), and its well-characterized, highly toxic co-constituents, triptolide and celastrol. This whitepaper aims to guide future toxicological assessments of this compound by presenting surrogate data and outlining relevant experimental protocols.

Introduction

This compound is a diterpenoid compound isolated from Tripterygium wilfordii Hook F. (TwHF), a plant used in traditional Chinese medicine for its anti-inflammatory and immunosuppressive properties. While TwHF and its primary active components, triptolide and celastrol, have shown therapeutic potential, they are also associated with significant toxicity, including hepatotoxicity, nephrotoxicity, and reproductive toxicity.[1] As a constituent of TwHF, understanding the toxicological profile of this compound is crucial for its potential development as a therapeutic agent. This document summarizes the available, albeit limited, toxicity data and proposes a framework for its systematic evaluation.

Inferred Toxicological Profile from Tripterygium wilfordii and its Major Components

The toxicity of this compound is often implied through its origin. TwHF extracts have demonstrated embryotoxicity in mice at concentrations of 50-100 µg/mL and reproductive toxicity in male rats.[2][3] The primary drivers of this toxicity are believed to be triptolide and celastrol.

Cytotoxicity Data of Triptolide and Celastrol

Given the absence of specific IC50 values for this compound, the following tables present the cytotoxic profiles of triptolide and celastrol across various cell lines, which can serve as a preliminary reference.

Table 1: Cytotoxicity of Triptolide

| Cell Line | Cell Type | IC50 | Exposure Time (h) |

| HuCCT1 | Cholangiocarcinoma | 12.6 ± 0.6 nM | 48 |

| QBC939 | Cholangiocarcinoma | 20.5 ± 4.2 nM | 48 |

| FRH0201 | Cholangiocarcinoma | 18.5 ± 0.7 nM | 48 |

| MDA-MB-231 | Breast Cancer | ~25 nM | Not Specified |

| BT-474 | Breast Cancer | ~25 nM | Not Specified |

| MCF7 | Breast Cancer | ~25 nM | Not Specified |

Data compiled from various sources.[4][5]

Table 2: Cytotoxicity of Celastrol

| Cell Line | Cell Type | IC50 | Exposure Time (h) |

| A549 | Lung Cancer | Not Specified | Not Specified |

| HCT-116 | Colon Cancer | 0.61 ± 0.07 µM | Not Specified |

| HepG2 | Liver Cancer | Not Specified | Not Specified |

| NCM-460 | Normal Colon Cells | 1.76 ± 0.42 µM | Not Specified |

| HeLa | Cervical Cancer | 53.4 ± 4 µM (at 10 µM) | 48 |

| RK-13 | Rabbit Kidney | ~1.6 µM | 24 |

| NBL-6 | Horse Dermis | ~1.6 µM | 24 |

Data compiled from various sources.[6][7][8]

Potential Mechanisms of Toxicity

The toxic mechanisms of triptolide and celastrol involve multiple cellular pathways, which may also be relevant for this compound.

Triptolide

Triptolide's toxicity is linked to the induction of oxidative stress, inflammation, and apoptosis.[1] It can activate both the Fas death receptor (extrinsic) and mitochondrial (intrinsic) apoptosis pathways.[9] Key signaling pathways implicated in triptolide's mechanism include the inhibition of NF-κB and modulation of the Wnt/β-catenin pathway.[5][10]

Celastrol

Celastrol's toxicity is also multifaceted. It has been shown to induce cardiotoxicity through oxidative stress and activation of the TNF signaling pathway and caspase family, leading to apoptosis.[11] The PI3K-Akt signaling pathway is a key target, with high doses causing immunotoxicity through its activation.[12][13] Celastrol can also suppress NF-κB activation.[14]

Proposed Experimental Protocols for this compound Toxicity Assessment

The following are detailed methodologies for key in vitro toxicity assays that can be adapted to evaluate the toxicological profile of this compound.

Cell Viability Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is indicative of cell viability.

Protocol:

-

Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 104 to 1 x 105 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 atmosphere.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic agent).

-

Incubation: Incubate the plates for the desired exposure times (e.g., 24, 48, 72 hours).

-

MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile PBS. Add 10 µL of the MTT stock solution to each well.

-

Formazan Formation: Incubate the plates for 2-4 hours at 37°C to allow for the reduction of MTT to formazan crystals by viable cells.

-

Solubilization: Carefully aspirate the medium and add 100 µL of a solubilization solution (e.g., DMSO or a 1:1 mixture of DMSO and ethanol) to each well to dissolve the formazan crystals.

-